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Introduction to Tranilast and Transdermal Delivery
Challenges

Tranilast (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) is an anti-allergic and anti-fibrotic agent initially
developed for treating bronchial asthma, keloids, and hypertrophic scars. It has since demonstrated
therapeutic potential across a broad spectrum of conditions including proliferative disorders, cancer,
autoimmune diseases, and fibrotic pathologies through its ability to suppress the expression and action of
TGF-$ pathway along with other inflammatory mediators [1] [2]. The molecular structure of Tranilast
presents significant challenges for transdermal delivery due to its low solubility in both aqueous and
common pharmaceutical solvents, coupled with its relatively high molecular weight (approximately 327.34

g/mol) that approaches the conventional limit for passive skin permeation [3] [4].

The transdermal route offers numerous advantages for Tranilast administration, including bypass of
hepatic first-pass metabolism that occurs with oral formulations, sustained drug delivery maintaining
constant plasma levels, reduced dosing frequency, and improved patient compliance [4] [3]. Additionally,
direct application to affected skin conditions like keloids, hypertrophic scars, and dermatological disorders
enables targeted therapy with potentially reduced systemic exposure. However, the stratum corneum

(SC), the outermost skin layer approximately 10-20 pm thick, presents the primary barrier to transepidermal
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drug delivery through its unique "brick-and-mortar" structure consisting of keratin-rich corneocytes

embedded in lipid matrices [5] [4].

Table 1: Key Properties of Tranilast Relevant to Transdermal Delivery

Property Value/Characteristic Implication for Transdermal Delivery

Molecular Weight  327.34 g/mol Approaches 500 Da limit for passive
skin permeation [4]

Aqueous Sparingly soluble Limited partitioning into viable

Solubility epidermis [3]

log P ~1-3 (estimated) Potentially favorable for intercellular
route [4]

Melting Point >150°C Challenges with solubility in formulation
bases [3]

Therapeutic Keloids, hypertrophic scars, asthma, Dermatological applications benefit

Indications proliferative disorders from topical delivery [1] [2]

Mechanism of TGF-f inhibition, mast cell stabilization Multiple pathways for anti-fibrotic and

Action anti-proliferative effects [1]

Formulation Strategies and Enhancement Technologies

Excipient Selection and Functionality

The development of effective Tranilast transdermal formulations requires careful selection of excipients that
address the drug's solubility limitations while enhancing skin permeation. Traditional formulations have
utilized fatty acids and esters, animal and vegetable oils, terpene compounds, and alcohols with limited
success due to insufficient solubility and potential skin irritation [3]. More advanced approaches incorporate
chemical permeation enhancers that reversibly disrupt the highly organized lipid structure of the stratum

corneum, increasing drug diffusivity through the intercellular pathway. These include surfactants, ethanol,
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oleic acid, and Azone derivatives, though their application requires careful optimization to minimize skin

irritation while maximizing enhancement effect [5] [3].

Ultra-deformable vesicular systems represent a significant advancement in Tranilast transdermal delivery.
Transethosomes, which combine ethanol (a permeation enhancer), phospholipids (membrane forming
components), and edge activators (typically surfactants), have demonstrated particular promise due to their
high deformability that enables penetration through skin pores smaller than their own diameter [6]. These
sophisticated nanocarriers enhance drug delivery through multiple mechanisms: lipid bilayer fluidization
from ethanol content, vesicle-skin interactions that disrupt SC organization, and transappendageal routing
via hair follicles and sweat glands that bypasses the intact stratum corneum [6]. The composition of these

systems can be optimized to achieve desired characteristics, with typical Tranilast loading ranging from 0.5-

2% depending on the intended therapeutic application.

Table 2: Formulation Composition for Advanced Tranilast Transdermal Systems

Component

Function

Concentration
Range

Examples

Tranilast

Phospholipids

Edge Activators

Ethanol

Chemical

Enhancers

Aqueous Phase

Active Pharmaceutical
Ingredient

Vesicle membrane
formation

Enhance deformability

Permeation enhancer &

vesicle stabilizer

SC lipid disruption

Vehicle

0.5-2.0% w/w

2-5% wiw

0.5-2% wiw

10-30% w/w

5-15% w/w

g.s. to 100%

Micronized form for enhanced
solubility

Soy phosphatidylcholine,
hydrogenated lecithins

Sodium cholate, Tween 80,
Span 80

95% ethanol, membrane
fluidizer

Oleic acid, propylene glycaol,
terpenes

Purified water, buffers (pH 5.5-
7.0)
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. Concentration
Component Function Examples
Range

Polymeric Matrix  Patch reservoir/adhesive 40-70% wiw Polyisobutylene, silicone,
acrylate (patches)

Physical Enhancement Technologies

Physical enhancement methods provide an alternative or complementary approach to chemical permeation
enhancers by temporarily disrupting the skin barrier function through externally applied energy or
mechanical means. Microneedle technology has emerged as particularly promising for Tranilast delivery,
creating micron-scale conduits through the stratum corneum and upper epidermis that enable direct drug
access to deeper skin layers without stimulating pain receptors or causing significant bleeding [5] [4]. These
minimally invasive devices can be fabricated as solid microneedles for pretreatment, coated microneedles
for rapid drug delivery, dissolvable microneedles for sustained release, or hollow microneedles for

continuous infusion [5].

Other physical enhancement technologies include:

¢ lontophoresis: Application of low-level electrical current (typically 0.1-0.5 mA/cm?) to drive ionized
Tranilast molecules across the skin via electrorepulsion and electroosmosis, enabling controlled and
programmable delivery [4].

e Sonophoresis: Use of low-frequency ultrasound (20-100 kHz) to create cavitation-induced
discontinuities in the lipid bilayers of the stratum corneum, increasing permeability for both hydrophilic
and lipophilic drugs [7] [4].

¢ Electroporation: Application of high-voltage pulses (100-1000 V) for microsecond to millisecond
durations to create transient aqueous pores in the skin lipids, particularly effective for large molecules
with poor passive permeability [7].

e Thermal Ablation: Use of localized heat to create microchannels in the stratum corneum through
selective removal of lipid domains or vaporization of tissue water, enhancing permeability with
minimal tissue damage [5].

Experimental Protocols and Characterization Methods
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Preparation of Tranilast-Loaded Transethosomes

Protocol Objective: To prepare and characterize ultra-deformable transethosomes for enhanced transdermal

delivery of Tranilast.

Materials:

e Tranilast (pharmaceutical grade, 298% purity)
¢ Phosphatidylcholine (soybean derived, >90%)
e Ethanol (absolute, 99.9%)

e Sodium cholate (pharmaceutical grade)

e Chloroform (HPLC grade)

e Phosphate buffered saline (PBS, pH 7.4)

Equipment:

¢ Rotary evaporator with temperature-controlled water bath
¢ High-pressure homogenizer or probe sonicator

e Dynamic light scattering (DLS) instrument for size analysis
e Dialysis tubing (MWCO 12-14 kDa)

e Franz diffusion cells with synthetic membranes

Procedure:

e Thin Film Hydration Method:

o Dissolve 300 mg phosphatidylcholine and 50 mg Tranilast in 10 mL chloroform:ethanol mixture
(2:1 v/v) in a round-bottom flask.

o Remove organic solvents using rotary evaporation at 40°C under reduced pressure (200 mbar)
for 30 minutes to form a thin lipid film.

o Hydrate the film with 10 mL PBS (pH 7.4) containing 1% sodium cholate as edge activator.

o Rotate the flask at 60 rpm in a water bath at 60°C for 1 hour to allow complete hydration and
vesicle formation.

o Subject the resulting multilamellar vesicles to high-pressure homogenization at 15,000 psi for
3 cycles or probe sonication at 40% amplitude for 10 minutes (5s on, 2s off) to reduce size
and achieve uniform vesicles.

e Cold Method:

o Dissolve 300 mg phosphatidylcholine in 5 mL ethanol (30%) with gentle stirring.
o Add 50 mg Tranilast dissolved in minimal DMSO (<100 L) to the ethanolic solution.
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o Slowly add 5 mL PBS (pH 7.4) containing 1% sodium cholate dropwise while stirring at 700
rpm.

o Continue stirring for 30 minutes at room temperature.

o Subject the suspension to extrusion through polycarbonate membranes (200 nm pore size)
using a mini-extruder for 11 passes.

¢ Purification and Storage:

o Separate unencapsulated Tranilast by dialysis against PBS (pH 7.4) for 2 hours or gel
permeation chromatography using Sephadex G-50.
o Store the final preparation in amber glass vials at 4°C for stability studies.

In Vitro Permeation Studies Using Franz Diffusion Cells

Protocol Objective: To evaluate the transdermal permeation kinetics of Tranilast from formulated systems.

Materials:

Franz diffusion cells (effective diffusion area 1-2 cmz, receptor volume 5-12 mL)
Excised human dermatomed skin (200-400 pm) or synthetic membranes (e.g., Strat-M)
Receptor medium: PBS (pH 7.4) with 1% w/v sodium azide as preservative

Tranilast formulations for testing (solution, gel, transethosomes, etc.)

Procedure;

¢ Membrane Preparation:

o Thaw excised human skin slowly at 4°C if frozen.

o Carefully inspect for integrity and mount between donor and receptor compartments with
stratum corneum facing upward.

o For synthetic membranes, hydrate according to manufacturer's instructions before use.

e Assembly and Equilibration:

o

Fill receptor chamber with degassed receptor medium maintained at 37£1°C.
o Ensure no air bubbles exist at the membrane-receptor interface.

Stir receptor medium continuously at 600 rpm using magnetic bars.

Allow system to equilibrate for 30 minutes until temperature stabilizes.

[¢]

[e]

o Application of Test Formulations:
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o Apply Tranilast formulation equivalent to 2 mg/cm? uniformly to the donor compartment.

o Cover donor compartment with parafilm to prevent evaporation.

o Withdraw 1 mL samples from receptor chamber at predetermined time intervals (0.5, 1, 2, 4, 6,
8, 12, 24 hours).

o Immediately replace with equal volume of fresh pre-warmed receptor medium after each
sampling.

e Sample Analysis and Data Treatment:

o Analyze samples by validated HPLC method: C18 column, mobile phase acetonitrile:phosphate
buffer (pH 3.0) (45:55 v/v), flow rate 1.0 mL/min, detection at 332 nm.

o Calculate cumulative amount permeated per unit area (Qn) using standard correction for
sample removal.

o Plot Qn against time to determine steady-state flux (Jss) from the slope of the linear portion.

o Calculate permeability coefficient (Kp) as Kp = Jss/Cb, where Cb is donor concentration.

Characterization Parameters and Analytical Methods

Table 3: Key Characterization Parameters for Tranilast Transdermal Formulations

Parameter Methodology Target Specifications

Vesicle Size & PDI Dynamic Light Scattering 100-200 nm, PDI <0.3 [6]

Zeta Potential Electrophoretic Mobility <-30 mV or >+30 mV for
stability [6]

Entrapment Ultracentrifugation/Dialysis followed by HPLC >85% for transethosomes [6]

Efficiency

Deformability Extrusion through polycarbonate membrane (50 >20 for ultra-deformable

Index nm pore) vesicles [6]

Drug Content HPLC analysis after methanol disruption 95-105% of labeled claim

In Vitro Release Franz diffusion cells or dialysis bag 60-80% release within 24
hours
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Parameter Methodology Target Specifications
Stability ICH guidelines (25°C/60% RH & 40°C/75% RH) Retain >90% potency for 6
months

Mechanisms of Action and Skin Penetration Pathways

Therapeutic Mechanisms of Tranilast

Tranilast exerts its therapeutic effects through multiple interconnected pathways that contribute to its
efficacy in treating fibroproliferative disorders, keloids, and various dermatological conditions. The primary
mechanism involves inhibition of transforming growth factor-beta (TGF-B) signaling, a key mediator in
fibrosis, inflammation, and cell proliferation [1] [2]. TGF-f3 promotes the differentiation of fibroblasts into
myofibroblasts, increases extracellular matrix production, and induces collagen synthesis — all central
processes in scar formation and fibrosis. Tranilast interferes with TGF-} release from various cell types
including fibroblasts and immune cells, and disrupts downstream signaling cascades such as Smad

phosphorylation and nuclear translocation [2].

Additional mechanisms contribute to Tranilast's anti-proliferative effects across various cell types:

e Cell Cycle Arrest: Tranilast induces GO/G1 phase arrest in multiple cancer cell lines (prostate,
breast, pancreatic) through upregulation of cyclin-dependent kinase inhibitors p21 and p27, and
downregulation of CDK2 and CDK4 activity [2].

e Apoptosis Induction: In prostate cancer models, Tranilast promotes apoptosis through caspase-3
activation and modulation of Bcl-2 family proteins [2].

¢ Mast Cell Stabilization: Originally developed as an anti-allergic drug, Tranilast inhibits the release of
chemical mediators (histamine, prostaglandins) from mast cells, reducing hypersensitivity reactions
and inflammation [1].

e Anti-angiogenic Activity: Tranilast suppresses new blood vessel formation by inhibiting fibroblast
growth factor (FGF)-induced proliferation of vascular endothelial cells, particularly relevant in tumor
microenvironment control [2].

The following diagram illustrates Tranilast's multi-target mechanism of action:
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Tranilast Multi-Target Mechanisms of Action
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Skin Penetration Pathways for Tranilast Formulations

The transport of Tranilast across the skin occurs through multiple parallel pathways that vary in their
contribution depending on the formulation characteristics and enhancement strategies employed. The three

primary routes include:

 Intercellular Pathway: Drug molecules diffuse through the lipid matrix surrounding the corneocytes
in the stratum corneum. This route represents the most significant pathway for most small molecular
weight drugs with balanced lipophilicity (log P 1-3). The tortuous route between keratin-rich cells
presents a significant barrier that can be enhanced by lipid-fluidizing agents like ethanol and oleic

acid contained in advanced formulations [5] [4].
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e Transcellular Pathway: Molecules cross directly through the keratinocytes themselves, requiring
sequential partitioning into and out of the lipophilic cell membranes and aqueous cytoplasm. This route
is generally less efficient due to the multiple partitioning steps required but may contribute to Tranilast

transport, particularly for more lipophilic derivatives [5].

e Transappendageal Pathway: Also known as the "shunt route," this pathway involves drug penetration
through hair follicles, sweat glands, and sebaceous glands. While these appendages constitute only
0.1% of the total skin surface area, they provide direct access to the viable epidermis and dermis,
bypassing the intact stratum corneum barrier. This route is particularly important for large molecules
and particulate systems like transethosomes and other nanocarriers that can be sequestered in

follicular reservoirs and released over extended periods [5] [6].

The following diagram illustrates the primary skin penetration pathways for Tranilast formulations:

Tranilast Skin Penetration Pathways

Application
Transcellular Route Intercellular Transappendageal Route
(Through Corneocytes) (Hair Follicles/Sweat Glands)

Viable Epidermis

Dermis
(Systemic Circulation)

Click to download full resolution via product page

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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